

Trimethylsilyl 4-bromobut-2-enoate chemical properties

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Compound of Interest

Compound Name: Trimethylsilyl 4-bromobut-2-enoate

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Trimethylsilyl 4-bromobut-2-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of **Trimethylsilyl 4-bromobut-2-enoate** (CAS No. 88239-39-8). This document is intended for use by professionals in the fields of chemical research, drug development, and materials science.

Chemical and Physical Properties

Trimethylsilyl 4-bromobut-2-enoate is a silyl ester derivative of 4-bromobut-2-enoic acid. The introduction of the trimethylsilyl group enhances the compound's utility in various organic synthesis applications. While detailed experimental data on its physical properties are not widely published, a summary of its key identifiers and computed properties is provided below.

Table 1: Chemical Identifiers and Computed Properties of **Trimethylsilyl 4-bromobut-2-enoate**



Property	Value
CAS Number	88239-39-8
Molecular Formula	C7H13BrO2Si
Molecular Weight	237.17 g/mol
Canonical SMILES	CINVALID-LINK(C)OC(=O)C=CCBr
InChI Key	GXBZWSOCDQRPJV-UHFFFAOYSA-N
Computed Complexity	160
Computed Rotatable Bond Count	4
Computed Topological Polar Surface Area	26.3 Ų

Synthesis and Reactivity

The primary route for the synthesis of **Trimethylsilyl 4-bromobut-2-enoate** involves the silylation of 4-bromobut-2-enoic acid. This reaction typically utilizes a silylating agent, such as a trimethylsilyl halide (e.g., trimethylsilyl chloride), in the presence of a base to neutralize the resulting acid.

General Experimental Protocol for Silylation

While a specific, detailed experimental protocol for the synthesis of **Trimethylsilyl 4-bromobut-2-enoate** is not readily available in published literature, a general procedure for the silylation of a carboxylic acid is as follows:

- Dissolution: The carboxylic acid precursor, 4-bromobut-2-enoic acid, is dissolved in an appropriate anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
- Base Addition: A suitable base, such as a tertiary amine (e.g., triethylamine or diisopropylethylamine), is added to the solution. The base acts as a scavenger for the hydrogen halide byproduct.

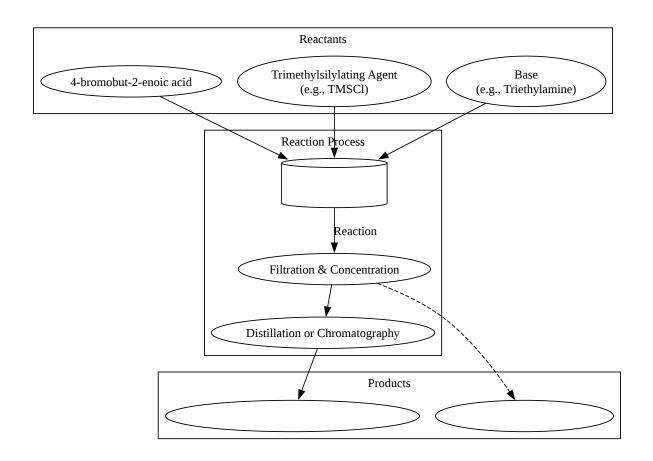






- Silylating Agent Addition: The trimethylsilylating agent (e.g., trimethylsilyl chloride) is added dropwise to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate.
- Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until
 completion, which can be monitored by techniques such as thin-layer chromatography (TLC)
 or gas chromatography (GC).
- Workup and Purification: Upon completion, the reaction mixture is typically filtered to remove
 the amine hydrohalide salt. The filtrate is then concentrated under reduced pressure. The
 crude product can be purified by distillation under reduced pressure or by column
 chromatography on silica gel.





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Caption: General workflow for the synthesis of Trimethylsilyl 4-bromobut-2-enoate.

Reactivity Profile

Trimethylsilyl 4-bromobut-2-enoate is expected to exhibit reactivity characteristic of both an α,β -unsaturated ester and a silyl ester.



- Silyl Ester Moiety: The trimethylsilyl ester group is susceptible to hydrolysis in the presence of water or protic solvents, regenerating the corresponding carboxylic acid. This property makes it a useful protecting group for the carboxyl functional group.
- α,β -Unsaturated System: The double bond is activated towards nucleophilic attack (Michael addition) at the β -position due to the electron-withdrawing nature of the ester.
- Allylic Bromide: The bromine atom is in an allylic position, making it a good leaving group in nucleophilic substitution reactions.

Safety and Handling

A specific Safety Data Sheet (SDS) for **Trimethylsilyl 4-bromobut-2-enoate** is not readily available. Therefore, handling precautions should be based on the reactivity of the functional groups present and data from structurally similar compounds.

General Precautions:

- Moisture Sensitivity: Due to the hydrolytic instability of the silyl ester, the compound should be handled and stored under anhydrous conditions to prevent degradation.
- Corrosivity: Based on related bromo-compounds, it may be corrosive and should be handled with appropriate personal protective equipment.
- Irritation: It is likely to be an irritant to the skin, eyes, and respiratory tract.

Recommended Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles or a face shield.
- Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
- Skin and Body Protection: A lab coat and appropriate protective clothing.
- Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If the substance is handled as a powder or aerosol, a respirator may be necessary.

Storage:



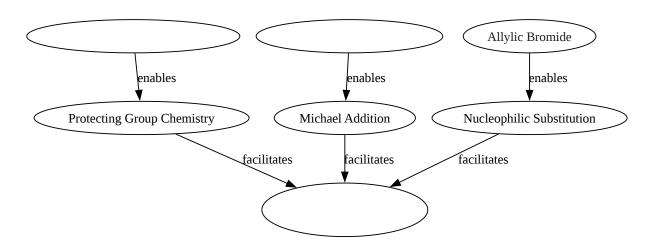
• Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents, acids, and bases. Storage under an inert atmosphere is recommended.

Applications in Research and Development

Trimethylsilyl 4-bromobut-2-enoate is a valuable intermediate in organic synthesis. Its bifunctional nature allows for a variety of chemical transformations.

- Protecting Group: The trimethylsilyl ester can serve as a temporary protecting group for the carboxylic acid functionality, which can be easily removed under mild conditions.
- Michael Acceptor: The α,β-unsaturated system can participate in Michael addition reactions, allowing for the introduction of various nucleophiles at the β-position.
- Electrophilic Substrate: The allylic bromide can undergo nucleophilic substitution, providing a route for the introduction of a wide range of functional groups.

These reactive sites make **Trimethylsilyl 4-bromobut-2-enoate** a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.



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Caption: Functional group relationships and synthetic applications of the title compound.

Conclusion

Trimethylsilyl 4-bromobut-2-enoate is a reactive and versatile chemical intermediate with significant potential in organic synthesis. Its handling requires appropriate safety precautions due to its likely moisture sensitivity and irritant properties. Further research into its specific physical properties and reactivity is warranted to fully exploit its synthetic utility.

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